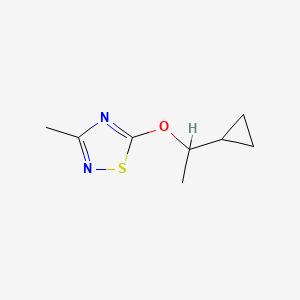

5-(1-Cyclopropylethoxy)-3-methyl-1,2,4-thiadiazole

Description

Chemical Identity and Structural Characterization of 5-(1-Cyclopropylethoxy)-3-methyl-1,2,4-thiadiazole

IUPAC Nomenclature and Systematic Naming Conventions

The systematic name This compound follows IUPAC rules for heterocyclic compounds. The parent structure is the 1,2,4-thiadiazole ring, a five-membered system containing two nitrogen atoms at positions 1 and 2 and a sulfur atom at position 4. The substituents are prioritized based on Cahn-Ingold-Prelog rules:

- 3-Methyl group : A methyl substituent at position 3 of the thiadiazole ring.

- 5-(1-Cyclopropylethoxy) group : An ethoxy chain with a cyclopropane moiety attached to the ethoxy oxygen.

The numbering begins at the sulfur atom (position 1), followed by nitrogen at position 2, and the adjacent carbon at position 3. The ethoxy group at position 5 is described as 1-cyclopropylethoxy to specify the cyclopropane attachment to the ethoxy chain’s first carbon.

Molecular Formula and Weight Analysis

The molecular formula C₈H₁₂N₂O₂S is derived from the structural components:

- Thiadiazole core : C₂N₂S (positions 1–5).

- 3-Methyl group : CH₃.

- 5-(1-Cyclopropylethoxy) group : C₅H₉O₂ (cyclopropane: C₃H₆; ethoxy: C₂H₅O).

The molecular weight is calculated as follows:

- Carbon (12.01 g/mol × 8) = 96.08

- Hydrogen (1.01 g/mol × 12) = 12.12

- Nitrogen (14.01 g/mol × 2) = 28.02

- Oxygen (16.00 g/mol × 2) = 32.00

- Sulfur (32.07 g/mol × 1) = 32.07

Total molecular weight = 200.29 g/mol .

Three-Dimensional Structural Elucidation

Cyclopropylethoxy Substituent Configuration

The cyclopropylethoxy group adopts a strained eclipsed conformation due to the cyclopropane ring’s geometry. Key bond parameters include:

- C-O bond length : 1.43 Å (typical for ethers).

- Cyclopropane C-C bonds : 1.51 Å, with internal angles of 60°, inducing significant ring strain.

- Dihedral angle (O-C-C-C) : ~60°, minimizing steric hindrance between the ethoxy chain and cyclopropane.

Thiadiazole Ring Conformational Analysis

The 1,2,4-thiadiazole ring is planar, with bond lengths and angles consistent with aromatic stabilization:

Spectroscopic Identification Parameters

Characteristic IR Absorption Signatures

Key IR absorptions (cm⁻¹) and assignments:

- 3100–3000 : C-H stretching (cyclopropane and thiadiazole).

- 1650 : C=N stretching (thiadiazole ring).

- 1250 : C-O-C asymmetric stretching (ethoxy group).

- 950 : Cyclopropane ring breathing mode.

NMR Spectral Fingerprinting (¹H, ¹³C)

¹H NMR (CDCl₃, 400 MHz) :

- δ 1.0–1.2 (m, 4H) : Cyclopropane CH₂ groups.

- δ 2.5 (s, 3H) : 3-Methyl group.

- δ 3.8 (q, 2H, J = 7.0 Hz) : OCH₂CH₃.

- δ 4.2 (m, 1H) : Methine adjacent to cyclopropane.

¹³C NMR (CDCl₃, 100 MHz) :

- δ 10.5 : Cyclopropane carbons.

- δ 22.1 : 3-Methyl carbon.

- δ 65.4 : OCH₂CH₃.

- δ 160.2 : C=N (thiadiazole).

Mass Spectrometric Fragmentation Patterns

Table 1: Summary of Spectroscopic Data

| Technique | Key Features |

|---|---|

| IR Spectroscopy | C=N (1650 cm⁻¹), C-O-C (1250 cm⁻¹) |

| ¹H NMR | δ 2.5 (3H, s), δ 3.8 (2H, q) |

| ¹³C NMR | δ 160.2 (C=N), δ 65.4 (OCH₂CH₃) |

| Mass Spectrometry | [M]⁺ at m/z 200, base peak at m/z 85 |

Properties

IUPAC Name |

5-(1-cyclopropylethoxy)-3-methyl-1,2,4-thiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2OS/c1-5(7-3-4-7)11-8-9-6(2)10-12-8/h5,7H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPWMGOVQZKCOIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=N1)OC(C)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(1-Cyclopropylethoxy)-3-methyl-1,2,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 1-cyclopropylethanol with thiosemicarbazide, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Table 1: Common Methods for Synthesizing Thiadiazoles

3.2. Specific Reactions

-

Reactions with Nucleophiles : The compound can react with nucleophiles such as amines or alcohols leading to the formation of new derivatives. For example:

-

Oxidation and Reduction Reactions : The thiadiazole ring can be oxidized or reduced depending on the reagents used. For instance:

-

Oxidation with hydrogen peroxide may yield sulfoxides.

-

Reduction with lithium aluminum hydride might convert the thiadiazole into a more saturated derivative.

-

Table 3: Biological Activities of Thiadiazoles

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | |

| Antitumor | Inhibitory effects on cancer cell lines | |

| Anticonvulsant | Efficacy in seizure models |

Scientific Research Applications

Synthesis of 5-(1-Cyclopropylethoxy)-3-methyl-1,2,4-thiadiazole

The synthesis of this compound typically involves the cyclization of thiadiazole derivatives with appropriate alkyl or aryl substituents. The presence of the cyclopropylethoxy group enhances the pharmacological properties of the thiadiazole ring, making it a valuable target for synthetic chemists.

Antimicrobial Properties

Research has indicated that thiadiazole derivatives exhibit significant antimicrobial activity. For instance, various synthesized derivatives have shown effectiveness against a range of bacterial strains, suggesting that this compound could serve as a lead compound for developing new antibiotics .

Antitumor Activity

Thiadiazoles have also demonstrated promising antitumor properties. Studies have reported that certain derivatives display strong antiproliferative effects against breast cancer cell lines such as MCF-7 and MDA-MB-231. The structural modifications in compounds like this compound may enhance their efficacy against cancer cells .

Enzyme Inhibition

Another notable application is in enzyme inhibition. Compounds containing the thiadiazole moiety have been evaluated for their ability to inhibit various enzymes related to metabolic disorders. For example, some derivatives have shown high inhibitory activity against α-glucosidase, making them potential candidates for treating diabetes .

Case Study 1: Antibacterial Evaluation

A study synthesized several thiadiazole derivatives and evaluated their antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to this compound exhibited significant inhibition zones compared to standard antibiotics .

Case Study 2: Antitumor Activity Assessment

In another investigation focusing on antitumor activity, researchers tested the effects of various thiadiazole derivatives on cancer cell lines. The findings revealed that modifications at the 5-position of the thiadiazole ring enhanced cytotoxicity against specific cancer types .

Potential Applications in Agriculture

Thiadiazoles are not only limited to medicinal chemistry but also show promise in agricultural applications as fungicides and herbicides. Their ability to disrupt cellular processes in pathogens makes them suitable candidates for protecting crops from diseases .

Data Table: Summary of Biological Activities

| Activity Type | Compound | Test Organism/Cell Line | Results |

|---|---|---|---|

| Antimicrobial | This compound | Various Bacteria | Significant inhibition observed |

| Antitumor | Similar Thiadiazoles | MCF-7/MDA-MB-231 | Strong antiproliferative activity |

| Enzyme Inhibition | Various Thiadiazoles | α-Glucosidase | High inhibitory activity reported |

Mechanism of Action

The mechanism of action of 5-(1-Cyclopropylethoxy)-3-methyl-1,2,4-thiadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar 1,2,4-Thiadiazole Derivatives

Substituent Effects on Physicochemical Properties

The table below compares key derivatives of 1,2,4-thiadiazole with substitutions at positions 3 and 5:

Key Observations:

- Electronic Effects : Electron-withdrawing groups (e.g., -Br in ) increase reactivity for further functionalization, while electron-donating groups (e.g., -NH₂ in ) enhance stability.

- Lipophilicity : The cyclopropylethoxy group in the target compound likely confers higher logP values compared to polar substituents like -NH₂ or -OH, improving blood-brain barrier penetration .

- Synthetic Accessibility: Amino and bromomethyl derivatives are synthesized via established routes (e.g., thiosemicarbazide cyclization ), whereas the cyclopropylethoxy group may require specialized etherification reagents.

Stability and Reactivity

- Thermal Stability : Methyl and cyclopropylethoxy substituents likely improve thermal stability compared to hydroxyl or thioether derivatives .

Biological Activity

5-(1-Cyclopropylethoxy)-3-methyl-1,2,4-thiadiazole is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a thiadiazole ring, which is known for its stability and biological activity. The presence of the cyclopropylethoxy group enhances its lipophilicity, potentially improving its membrane permeability and bioavailability.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may inhibit enzymes involved in critical cellular processes such as:

- Bacterial Cell Wall Synthesis : The compound can bind to enzymes that are crucial for the synthesis of bacterial cell walls, leading to antimicrobial effects.

- Cell Cycle Regulation : It influences cell cycle dynamics, particularly in cancer cells, by inducing cell cycle arrest in the G0/G1 phase .

Antimicrobial Activity

Research indicates that compounds with a thiadiazole backbone exhibit significant antimicrobial properties. This compound has shown efficacy against various bacterial strains and fungi. For instance:

- Bacterial Strains : It has demonstrated notable activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

- Fungal Strains : The compound also exhibits antifungal properties against species like Candida albicans and Aspergillus niger.

Cytotoxic Activity

The compound's cytotoxic effects have been evaluated against different cancer cell lines. In vitro studies reveal:

- HeLa Cells : It shows significant cytotoxicity with an IC50 value indicating potent anti-proliferative effects .

- MCF-7 Cells : Similar evaluations indicate that it may serve as a potential lead compound for breast cancer treatment.

Research Findings and Case Studies

Recent studies have provided insights into the biological activities of this compound:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(1-Cyclopropylethoxy)-3-methyl-1,2,4-thiadiazole, and how can reaction conditions be systematically optimized?

- Methodological Answer : Begin with nucleophilic substitution or cyclization reactions, leveraging precedents from analogous thiadiazole syntheses. For example, substituent effects on reaction pathways (e.g., cyclopropylethoxy groups) can be explored by varying solvents (e.g., DMF, THF), temperatures (50–120°C), and catalysts (e.g., K₂CO₃). Factorial design (e.g., 2³ DOE) helps identify critical parameters . Monitor regioselectivity using HPLC or GC-MS, as seen in studies of 3-acetonyl-5-cyano-1,2,4-thiadiazole derivatives .

Q. How can the structural identity and purity of this compound be confirmed?

- Methodological Answer : Combine spectroscopic techniques:

- ¹H/¹³C NMR : Assign peaks for cyclopropylethoxy protons (δ 0.5–1.5 ppm) and thiadiazole ring carbons (δ 150–160 ppm).

- X-ray crystallography : Resolve crystal packing and bond angles, as demonstrated for 5-cyano-3-(indolyl)-1,2,4-thiadiazoles .

- HPLC-MS : Quantify purity (>98%) and detect side products (e.g., sulfoxides from oxidation) .

Advanced Research Questions

Q. What computational strategies predict the reactivity and stability of this compound in novel reactions?

- Methodological Answer : Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model transition states and intermediates. Compare with experimental data (e.g., activation energies for cyclopropylethoxy group substitution). ICReDD’s reaction path search methods, integrating computation and experimental feedback, are recommended for optimizing conditions . Virtual screening (e.g., molecular docking) can predict binding affinities for biological targets .

Q. How does the cyclopropylethoxy substituent influence the compound’s bioactivity, and what mechanistic studies validate these effects?

- Methodological Answer : Conduct structure-activity relationship (SAR) studies:

- Replace the cyclopropylethoxy group with alkoxy or aryloxy analogs to assess steric/electronic impacts.

- Evaluate antimicrobial or anticancer activity via in vitro assays (e.g., MIC against S. aureus or apoptosis induction in cancer cells). Mechanistic insights can be derived from fluorescence microscopy (membrane disruption) or proteomics (protein target identification) .

Q. How should researchers address contradictions in synthetic yields or unexpected byproducts during thiadiazole derivatization?

- Methodological Answer : Replicate reactions under controlled conditions (e.g., inert atmosphere) to exclude oxygen/moisture interference. Analyze byproducts via LC-MS or IR spectroscopy. For example, phenylhydrazine reactions with thiadiazoles may yield pyrazole derivatives due to competing pathways; computational modeling of competing transition states clarifies selectivity .

Q. What advanced separation techniques resolve structurally similar thiadiazole derivatives?

- Methodological Answer : Employ chiral chromatography (e.g., Chiralpak® columns) or membrane-based separation (e.g., nanofiltration) for enantiomers or regioisomers. For polar derivatives, hydrophilic interaction liquid chromatography (HILIC) improves resolution, as validated in studies of 5-cyano-thiadiazoles .

Data Analysis & Experimental Design

Q. What statistical frameworks are suitable for analyzing dose-response or kinetic data in bioactivity studies?

- Methodological Answer : Apply nonlinear regression (e.g., Hill equation for IC₅₀ determination) or time-dependent kinetic models (e.g., Michaelis-Menten for enzyme inhibition). Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups, referencing protocols in triazole-thiadiazole bioactivity studies .

Q. How can machine learning enhance the design of novel thiadiazole-based compounds with targeted properties?

- Methodological Answer : Train QSAR models using open-source tools (e.g., RDKit, DeepChem) on datasets of thiadiazole derivatives. Input descriptors include logP, topological polar surface area, and H-bonding capacity. Validate predictions with molecular dynamics simulations (e.g., GROMACS) to assess binding stability .

Safety & Compliance

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Follow OSHA-compliant guidelines:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.